molecular formula C9H18 B14634385 2-Hexene, 4,4,5-trimethyl- CAS No. 55702-61-9

2-Hexene, 4,4,5-trimethyl-

Cat. No.: B14634385
CAS No.: 55702-61-9
M. Wt: 126.24 g/mol
InChI Key: PRUCZTKBAPTGNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexene, 4,4,5-trimethyl- can be achieved through various organic reactions. One common method involves the condensation of 2-methylbut-3-en-ol and isobutanal to form 2,2,5-trimethylhexenal as an intermediate . This intermediate can then undergo further reactions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Hexene, 4,4,5-trimethyl- may involve catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Electrophilic Addition Reactions

Alkenes typically undergo electrophilic addition reactions. For 4,4,5-trimethyl-2-hexene, steric hindrance from the bulky methyl groups influences regioselectivity and stereochemistry.

Halogenation

  • Reagents : Chlorine (Cl2\text{Cl}_2
    ) or bromine (Br2\text{Br}_2
    ) in inert solvents (e.g., CCl4\text{CCl}_4
    ).

  • Mechanism : Anti-addition due to the cyclic halonium ion intermediate.

  • Products : Vicinal dihalides, such as 2,3-dichloro-4,4,5-trimethylhexane or 2,3-dibromo-4,4,5-trimethylhexane .

Reaction TypeReagents/ConditionsMajor Product(s)Reference
ChlorinationCl2\text{Cl}_2
, CCl4\text{CCl}_4
, RT2,3-Dichloro-4,4,5-trimethylhexane

Hydrogenation

Catalytic hydrogenation reduces the double bond to a single bond:

  • Reagents : H2\text{H}_2
    , Pt or Pd catalyst.

  • Product : 4,4,5-Trimethylhexane (a fully saturated alkane) .

Reaction TypeReagents/ConditionsMajor Product(s)Reference
HydrogenationH2\text{H}_2
, Pt, 25°C4,4,5-Trimethylhexane

Ozonolysis

  • Reagents : O3\text{O}_3
    followed by oxidative workup (H2O2\text{H}_2\text{O}_2
    ).

  • Mechanism : Cleavage of the double bond to form carbonyl compounds.

  • Products : Formic acid (HCOOH\text{HCOOH}
    ) and 4,4-dimethyl-3-oxopentane .

Reaction TypeReagents/ConditionsMajor Product(s)Reference
OzonolysisO3\text{O}_3
, H2O2\text{H}_2\text{O}_2
HCOOH\text{HCOOH}
  • 4,4-dimethyl-3-oxopentane | |

Hydrohalogenation

Addition of hydrogen halides follows Markovnikov’s rule:

  • Reagents : HBr\text{HBr}
    or HCl\text{HCl}
    .

  • Product : 3-Bromo-4,4,5-trimethylhexane (major) .

Reaction TypeReagents/ConditionsMajor Product(s)Reference
HBr AdditionHBr\text{HBr}
, no peroxides3-Bromo-4,4,5-trimethylhexane

Radical Addition (Anti-Markovnikov)

  • Reagents : HBr\text{HBr}
    with peroxides (ROOR\text{ROOR}
    ).

  • Product : 2-Bromo-4,4,5-trimethylhexane .

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Radical HBrHBr\text{HBr}
, peroxides2-Bromo-4,4,5-trimethylhexane

Epoxidation

  • Reagents : mCPBA\text{mCPBA}
    (meta-chloroperbenzoic acid).

  • Product : 2,3-Epoxy-4,4,5-trimethylhexane (a chiral epoxide) .

Reaction TypeReagents/ConditionsMajor Product(s)Reference
EpoxidationmCPBA\text{mCPBA}
, CH2Cl2\text{CH}_2\text{Cl}_2
2,3-Epoxy-4,4,5-trimethylhexane

Hydroboration-Oxidation

  • Reagents : BH3\text{BH}_3
    -THF followed by H2O2\text{H}_2\text{O}_2
    , NaOH.

  • Product : 3-Hexanol derivative (anti-Markovnikov alcohol) .

Diels-Alder Reactivity

Scientific Research Applications

2-Hexene, 4,4,5-trimethyl- has various applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of alkenes and the effects of branching on chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2-Hexene, 4,4,5-trimethyl- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions , where it can form new bonds with other molecules. The presence of methyl groups can influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexene, 4,4,5-trimethyl- is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. The presence of three methyl groups at specific positions can influence the compound’s steric and electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

55702-61-9

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

4,4,5-trimethylhex-2-ene

InChI

InChI=1S/C9H18/c1-6-7-9(4,5)8(2)3/h6-8H,1-5H3

InChI Key

PRUCZTKBAPTGNR-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)(C)C(C)C

Origin of Product

United States

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